methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate
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Overview
Description
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is a complex organic compound that features a unique combination of a furan ring, an imidazole ring, and a benzoate ester
Mechanism of Action
Target of Action
It is known that imidazole, a core component of this compound, has a broad range of biological properties and is a key component in many drugs . Imidazole derivatives show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a wide range of biological effects .
Biochemical Pathways
Given the broad range of activities associated with imidazole derivatives, it can be inferred that this compound may interact with multiple biochemical pathways .
Pharmacokinetics
Imidazole, a core component of this compound, is known to be highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, which can be synthesized through the cyclization of glyoxal and ammonia . The furan ring is often introduced via a Friedel-Crafts acylation reaction, followed by cyclization . The final step involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The imidazole ring can be reduced to form imidazolines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Imidazolines
Substitution: Substituted benzoates
Scientific Research Applications
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[5-(phenyl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(thiophen-2-yl)-1H-imidazol-4-yl]benzoate
- Methyl 4-[5-(pyridin-2-yl)-1H-imidazol-4-yl]benzoate
Uniqueness
Methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to its analogs with phenyl, thiophene, or pyridine rings .
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
methyl 4-[5-(furan-2-yl)-1H-imidazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O3/c1-19-15(18)11-6-4-10(5-7-11)13-14(17-9-16-13)12-3-2-8-20-12/h2-9H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHJDVMILQVEAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=C(NC=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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